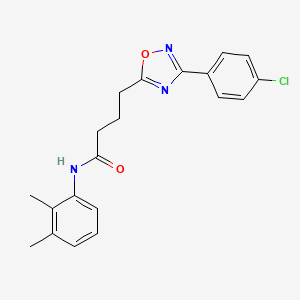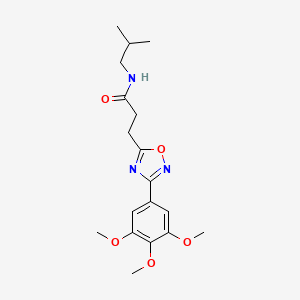
N-(4-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as NTO, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N-(4-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various fields, including fluorescence imaging, cancer diagnosis and treatment, and photodynamic therapy. In fluorescence imaging, this compound has been used as a fluorescent probe for the detection of sulfite and sulfide ions. In cancer diagnosis and treatment, this compound has been studied as a potential anticancer agent due to its ability to induce cell death in cancer cells. In photodynamic therapy, this compound has been explored as a photosensitizer for the treatment of various cancers.
作用機序
The mechanism of action of N-(4-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the induction of oxidative stress and the activation of apoptotic pathways in cells. This compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death. Additionally, this compound has been found to activate caspase-dependent and caspase-independent apoptotic pathways in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the activation of apoptotic pathways, and the inhibition of cancer cell proliferation. This compound has also been found to exhibit anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
One advantage of using N-(4-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its ability to induce cell death in cancer cells, making it a potential anticancer agent. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
For the study of N-(4-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide include the development of this compound-based fluorescent probes and the exploration of its potential therapeutic applications in other diseases.
合成法
N-(4-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized through a multistep process involving the reaction of 4-nitroaniline with o-tolyl isocyanate, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through the reaction of the resulting intermediate with 5-amino-1,2,4-oxadiazole-3-carboxylic acid.
特性
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-12-4-2-3-5-15(12)18-20-17(26-21-18)11-10-16(23)19-13-6-8-14(9-7-13)22(24)25/h2-9H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTBONODKSTTKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




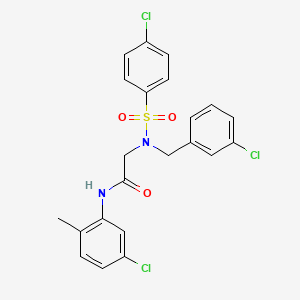
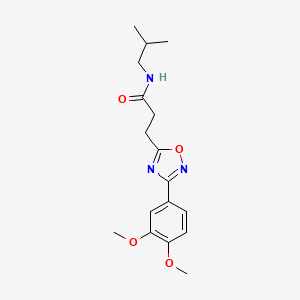
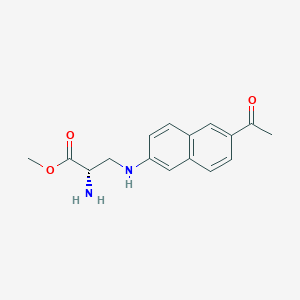
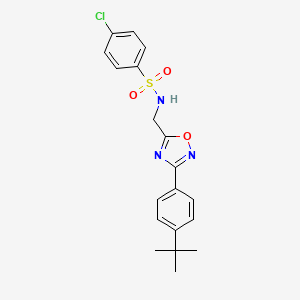
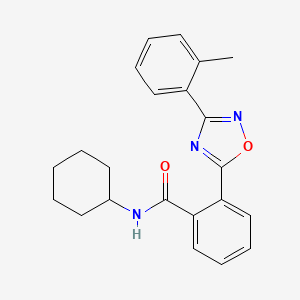
![3,4,5-triethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698110.png)



